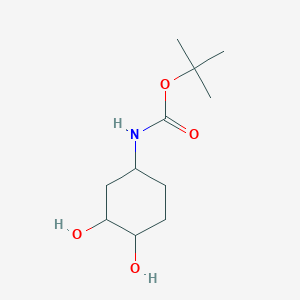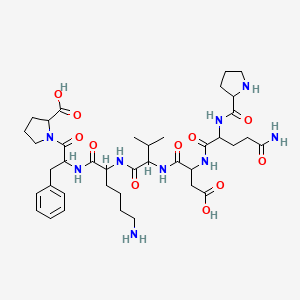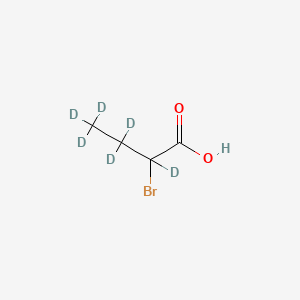
(+/-)-2-Bromobutyric-2,3,3,4,4,4-D6 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-2-Bromobutyric-2,3,3,4,4,4-D6 acid is a deuterated analog of 2-bromobutyric acid, where six hydrogen atoms are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Bromobutyric-2,3,3,4,4,4-D6 acid typically involves the bromination of butyric acid derivatives. One common method is the bromination of deuterated butyric acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(+/-)-2-Bromobutyric-2,3,3,4,4,4-D6 acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form deuterated butyric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Deuterated butyric acid derivatives.
Oxidation: Deuterated ketones or carboxylic acids.
Reduction: Deuterated butyric acid.
Scientific Research Applications
(+/-)-2-Bromobutyric-2,3,3,4,4,4-D6 acid is used in various scientific research applications, including:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: As a potential therapeutic agent in drug development and pharmacokinetic studies.
Industry: In the production of deuterated compounds for use in advanced materials and chemical synthesis.
Mechanism of Action
The mechanism of action of (+/-)-2-Bromobutyric-2,3,3,4,4,4-D6 acid involves its interaction with molecular targets through its bromine and deuterium atoms. The bromine atom can participate in electrophilic reactions, while the deuterium atoms provide stability and resistance to metabolic degradation. This dual functionality makes it a valuable tool in studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromobutyric acid: The non-deuterated analog with similar chemical properties but different isotopic composition.
Butyric acid: A simpler carboxylic acid with no bromine or deuterium atoms.
2-Chlorobutyric acid: A halogenated butyric acid with chlorine instead of bromine.
Uniqueness
(+/-)-2-Bromobutyric-2,3,3,4,4,4-D6 acid is unique due to its deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in NMR spectroscopy and other analytical techniques where isotopic labeling is advantageous .
Properties
Molecular Formula |
C4H7BrO2 |
|---|---|
Molecular Weight |
173.04 g/mol |
IUPAC Name |
2-bromo-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H7BrO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D |
InChI Key |
YAQLSKVCTLCIIE-LIDOUZCJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)Br |
Canonical SMILES |
CCC(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12308033.png)
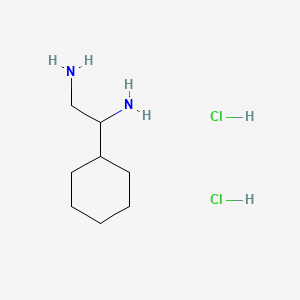
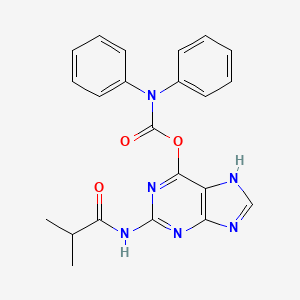
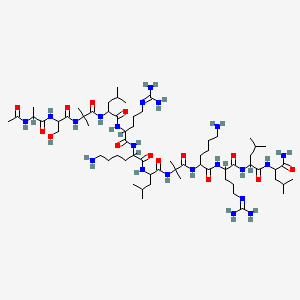
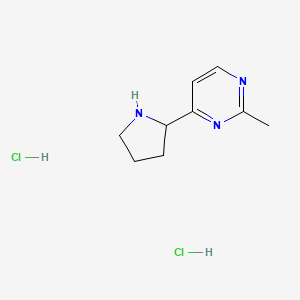
![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)
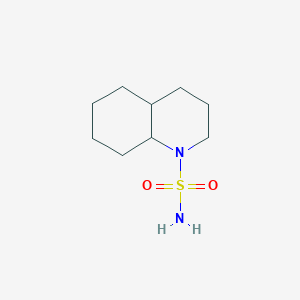
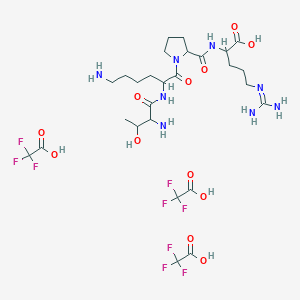

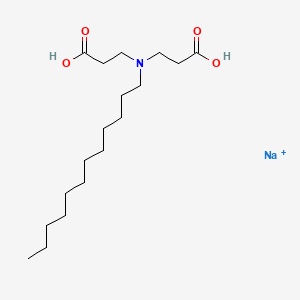
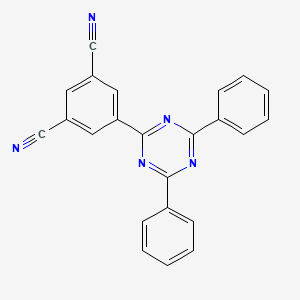
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
